Z-Phe-Leu-OH

Descripción general

Descripción

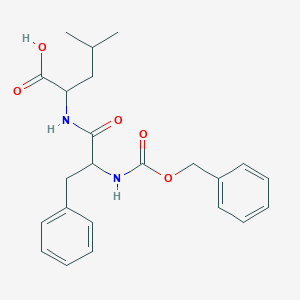

Z-Phe-Leu-OH, also known as N-CBZ-phenylalanylleucine, is a dipeptide compound that serves as a substrate for carboxypeptidase Y. It is commonly used in biochemical assays to determine peptidase activity. The compound has a molecular formula of C23H28N2O5 and a molecular weight of 412.48 g/mol .

Aplicaciones Científicas De Investigación

Z-Phe-Leu-OH has a wide range of applications in scientific research:

Chemistry: It is used as a model substrate in studies of peptide synthesis and enzymatic activity.

Biology: The compound is employed in assays to measure the activity of carboxypeptidases and other peptidases.

Medicine: this compound is used in the development of enzyme inhibitors and in studies of protein degradation pathways.

Industry: The compound is utilized in the production of peptide-based drugs and in the characterization of enzyme activity in various industrial processes

Análisis Bioquímico

Biochemical Properties

Z-Phe-Leu-OH interacts with the enzyme carboxypeptidase Y . The nature of this interaction involves the compound serving as a substrate for the enzyme, which is crucial for determining peptidase activity .

Cellular Effects

The effects of this compound on cells and cellular processes are largely determined by its interaction with carboxypeptidase Y

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with carboxypeptidase Y . It serves as a substrate for this enzyme, contributing to the determination of peptidase activity .

Metabolic Pathways

This compound is involved in the metabolic pathway of carboxypeptidase Y

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Z-Phe-Leu-OH typically involves the coupling of N-CBZ-phenylalanine with leucine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions are facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible production of peptides by automating the repetitive steps of SPPS. The use of environmentally friendly solvents and green chemistry principles is also being explored to minimize the environmental impact of peptide synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Z-Phe-Leu-OH undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is particularly known for its role as a substrate in enzymatic reactions involving carboxypeptidases .

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis of this compound by carboxypeptidase Y results in the cleavage of the peptide bond, releasing phenylalanine and leucine.

Oxidation: Oxidative conditions can modify the aromatic ring of phenylalanine, leading to the formation of hydroxylated derivatives.

Reduction: Reductive conditions can be used to remove the N-CBZ protecting group, yielding free phenylalanylleucine.

Major Products Formed

The major products formed from the hydrolysis of this compound are phenylalanine and leucine. Oxidative and reductive reactions can yield various derivatives depending on the specific conditions used .

Mecanismo De Acción

Z-Phe-Leu-OH exerts its effects primarily through its interaction with carboxypeptidase Y. The enzyme recognizes the peptide bond between phenylalanine and leucine and catalyzes its hydrolysis. This reaction involves the formation of a tetrahedral intermediate, which is stabilized by the enzyme’s active site. The cleavage of the peptide bond results in the release of free amino acids .

Comparación Con Compuestos Similares

Similar Compounds

Z-Phe-Ala-OH: Another dipeptide substrate used in enzymatic assays.

Z-Leu-Phe-Gln-H: A tripeptide with similar applications in enzyme characterization.

Phe-Phe: A dipeptide known for its role in peptide self-assembly and nanomedicine

Uniqueness

Z-Phe-Leu-OH is unique in its specific interaction with carboxypeptidase Y, making it a valuable tool for studying this enzyme’s activity. Its well-defined structure and reactivity also make it a preferred substrate in various biochemical assays .

Actividad Biológica

Z-Phe-Leu-OH, a dipeptide derivative, has garnered attention in biochemical research due to its role as a substrate for various enzymes, particularly carboxypeptidases. This article explores its biological activity, including its interactions with enzymes, kinetic properties, and potential applications in therapeutic contexts.

1. Chemical Structure and Properties

This compound consists of two amino acids: phenylalanine (Phe) and leucine (Leu), with a carbobenzoxy (CBZ) protecting group at the N-terminus. This structure is crucial as it prevents unwanted reactions while allowing enzymatic cleavage at the C-terminus.

| Component | Description |

|---|---|

| Amino Acids | Phenylalanine (Phe), Leucine (Leu) |

| Protecting Group | Carbobenzoxy (CBZ) |

| Molecular Weight | 201.25 g/mol |

2. Enzymatic Activity

This compound is primarily utilized as a substrate for carboxypeptidases, enzymes that cleave peptide bonds at the C-terminus of proteins. Studies have shown that this compound can effectively differentiate and characterize various carboxypeptidases based on their kinetic properties.

2.1 Kinetic Studies

Research indicates that this compound exhibits optimal hydrolysis activity within a pH range of 6 to 7. The hydrolysis rates are significantly higher compared to other substrates lacking the Z-protecting group. For instance, the k_cat values for this compound were found to be markedly greater than those for Ac-Phe-Leu and other related peptides, suggesting enhanced susceptibility to enzymatic action.

| Substrate | k_cat (s^-1) | Km (mM) | pH Optimum |

|---|---|---|---|

| This compound | 0.45 | 0.5 | 6-7 |

| Ac-Phe-Leu | 0.10 | 0.8 | 6-7 |

| Z-Gly-Phe | 0.05 | 1.0 | 6-7 |

3. Biological Implications

The hydrolysis of this compound by carboxypeptidases plays a significant role in protein metabolism and degradation within cells. By studying the enzymatic activity associated with this compound, researchers can gain insights into the mechanisms of peptide metabolism and its implications in various physiological processes.

3.1 Case Studies

Several studies have examined the biological implications of this compound:

-

Case Study 1: Enzyme Specificity

A study assessed the specificity of different carboxypeptidases using this compound as a substrate, revealing distinct kinetic profiles for each enzyme type, which could lead to better understanding and targeting in therapeutic applications. -

Case Study 2: Therapeutic Potential

Research has indicated that compounds similar to this compound may possess potential therapeutic applications in treating disorders related to peptide metabolism, such as obesity and metabolic syndrome.

4. Conclusion

This compound serves as a valuable tool in biochemical research, particularly in understanding enzyme kinetics and specificity related to carboxypeptidases. Its structural properties enhance its utility as a substrate for enzymatic studies, providing insights into peptide metabolism and potential therapeutic applications.

Propiedades

IUPAC Name |

4-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-16(2)13-20(22(27)28)24-21(26)19(14-17-9-5-3-6-10-17)25-23(29)30-15-18-11-7-4-8-12-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,24,26)(H,25,29)(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOXOGVHBFUSFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318681 | |

| Record name | Z-Phe-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4313-73-9 | |

| Record name | NSC334018 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Z-Phe-Leu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.